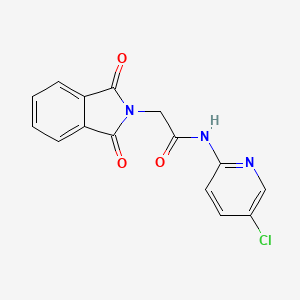

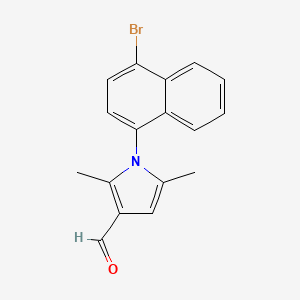

2-甲氧基苯甲醛(3-甲基-1,3-苯并噻唑-2(3H)-亚甲基)腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Hydrazones like 2-methoxybenzaldehyde hydrazones are typically synthesized via condensation reactions between hydrazides and aldehydes or ketones in alcohol solutions. For instance, compounds closely related to the queried substance have been synthesized by condensing 4-hydroxybenzohydrazide with aldehydes in methanol, resulting in hydrazones characterized by single crystal X-ray diffraction, elemental analysis, and IR spectra (Wei & Wang, 2011).

Molecular Structure Analysis

Hydrazones exhibit a variety of molecular structures, often determined by X-ray crystallography. The molecular structure is influenced by the hydrazone linkage, which adopts an E configuration about the C=N double bond. For example, the structure of N′-(4-hydroxybenzylidene)-2-methylbenzohydrazide demonstrates molecules linked by hydrogen bonds, forming a three-dimensional framework and displaying a dihedral angle between benzene rings indicative of the molecule's overall structure (Tang, 2010).

Chemical Reactions and Properties

Hydrazones undergo various chemical reactions, primarily based on their ability to act as nucleophiles or electrophiles depending on the reaction conditions. Their reactivity with different reagents can lead to the formation of complex structures, including metal complexes, which are used in catalysis and material science. The reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole leading to encapsulation in zeolite Y illustrates the complex reactivity and potential application of these compounds in catalysis (Ghorbanloo & Alamooti, 2017).

Physical Properties Analysis

The physical properties of hydrazones, such as solubility, melting point, and crystal structure, are crucial for their applications in various fields. These properties are significantly influenced by the hydrazone's specific structure, with variations in substituents affecting the overall characteristics of the compound. Single crystal X-ray diffraction studies provide detailed insights into the molecular and crystal structure, aiding in understanding the physical properties of these compounds.

Chemical Properties Analysis

Hydrazones display a wide range of chemical properties, including redox characteristics, ability to form complexes with metals, and participation in various organic reactions. These properties are exploited in synthetic organic chemistry for constructing complex molecules. The formation of complexes with metals, such as Cu(II) and Mo(VI), as seen in the synthesis of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its Cu(II) complex, highlights the versatility and utility of hydrazones in coordination chemistry and as ligands in metal complexes (Raj, Kurup, & Suresh, 2008).

科学研究应用

晶体结构分析

研究表明,包括源自 2-甲氧基苯甲醛的腙化合物在内的腙化合物通常会对其晶体结构进行分析。例如,对 N′-(4-羟基亚苄基)-2-甲基苯甲酰腙的研究揭示了由分子间氢键形成的三维骨架,突出了结构复杂性和多种化学反应性的潜力 (Chunbao Tang, 2010).

催化作用

源自 2-甲氧基苯甲醛的腙化合物已被研究其催化性能。例如,将钼 (VI) 配合物与沸石 Y 中的噻唑腙配体封装已被证明是一种高效且可重复使用的催化剂,用于氧化伯醇和烃类,从而显着提高了催化活性和稳定性 (M. Ghorbanloo, Ali Maleki Alamooti, 2017).

抗菌活性

包括由 2-甲氧基苯甲醛合成的腙化合物在内的腙化合物已显示出有希望的抗菌性能。针对某些细菌菌株对 6-甲氧基-2-氨基苯并噻酚酸衍生物的合成、表征和生物学评估的研究表明,这些化合物在开发新的抗菌剂方面具有潜力 (Ahmood Kh. Juber, A. Hamed, A. Khalil, 2020).

合成和表征

包括来自 2-甲氧基苯甲醛的腙衍生物在内的各种腙衍生物的合成和表征提供了对其化学性质和潜在应用的见解。例如,对从腙衍生物获得的钒金属配合物的合成和表征的研究揭示了这些化合物在配位化学中的多功能性及其在催化和生物活性中的潜在应用 (Meghana E. Mhadaye, R. Patil, 2016).

属性

IUPAC Name |

(E)-N-[(E)-(2-methoxyphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-19-13-8-4-6-10-15(13)21-16(19)18-17-11-12-7-3-5-9-14(12)20-2/h3-11H,1-2H3/b17-11+,18-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYIBORYQNZNIU-UNEKJRSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)

![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)

![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)

![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)

![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)

![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)